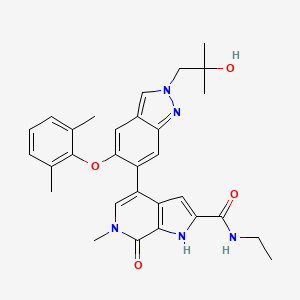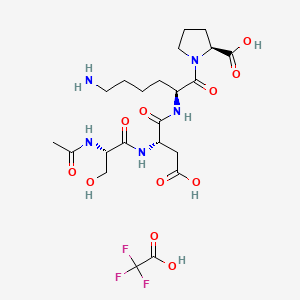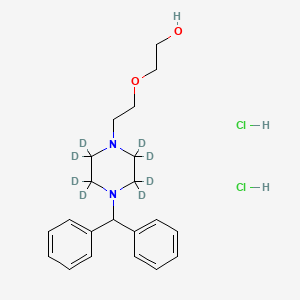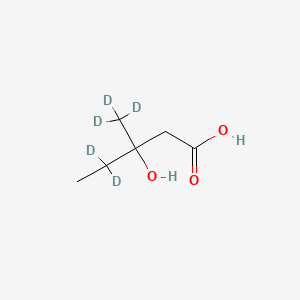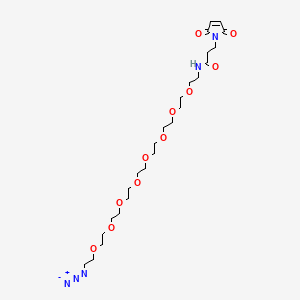
Azido-PEG8-Mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG8-Mal is a heterobifunctional polyethylene glycol (PEG) linker that contains an azide group and a maleimide group. The azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry, while the maleimide group can react with thiol groups in biomolecules. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG8-Mal involves the functionalization of polyethylene glycol with azide and maleimide groupsThe maleimide group is then introduced via a reaction with a suitable maleimide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis and cGMP manufacturing are often employed to meet specific requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG8-Mal undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in biomolecules to form stable thioether bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) or ruthenium catalysis is commonly used for the azide-alkyne cycloaddition reaction.
Thiol-Maleimide Reaction: This reaction typically occurs under mild, aqueous conditions, making it suitable for bioconjugation applications.
Major Products Formed
Click Chemistry: The major product is a 1,2,3-triazole linkage.
Thiol-Maleimide Reaction: The major product is a thioether bond.
Wissenschaftliche Forschungsanwendungen
Azido-PEG8-Mal has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Azido-PEG8-Mal involves the formation of stable linkages through its azide and maleimide groups. The azide group participates in click chemistry reactions to form triazole linkages, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions occur under mild conditions, making this compound suitable for use in sensitive biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-Maleimide: A shorter PEG linker with similar functional groups.
Azido-PEG8-Acid: Contains an azide group and a carboxylic acid group instead of a maleimide group.
Azide-PEG-Mal, MW 5,000: A PEG linker with a higher molecular weight.
Uniqueness
Azido-PEG8-Mal is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. Its heterobifunctional nature allows for versatile applications in bioconjugation and drug delivery.
Eigenschaften
Molekularformel |
C25H43N5O11 |
|---|---|
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C25H43N5O11/c26-29-28-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-27-23(31)3-6-30-24(32)1-2-25(30)33/h1-2H,3-22H2,(H,27,31) |
InChI-Schlüssel |
SZLININDGDZJSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


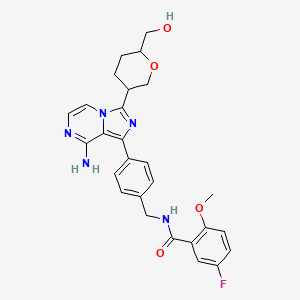
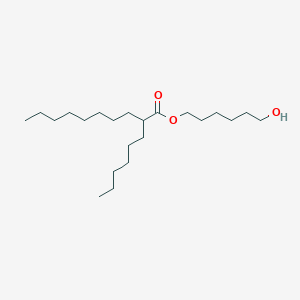

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
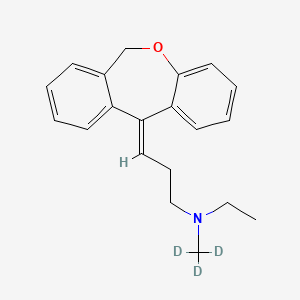

![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)


